molecular formula C9H11BrN2O2 B1423891 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide CAS No. 1187932-26-8

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide

Cat. No. B1423891
M. Wt: 259.1 g/mol
InChI Key: GIPSIFKSHISMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound with the linear formula C9H11BrN2O2 . It has a molecular weight of 259.1 and is a white solid . It is used for the preparation of (isoquinolinylsulfonyl)benzoic acids .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 6-Nitro-1,2,3,4-tetrahydroisoquinoline, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular structure of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide is represented by the InChI code 1S/C9H10N2O2.BrH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H . The compound has a topological polar surface area of 57.8 Ų .


Chemical Reactions Analysis

The reaction of 1,2,3,4-tetrahydroisoquinoline analogs is said to proceed via intramolecular electrophilic aromatic substitution reaction . The presence of an electron-donating group like hydroxy or methoxy favors the cyclization step .


Physical And Chemical Properties Analysis

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide has a molecular weight of 259.1 . It is a white solid . The compound has a topological polar surface area of 57.8 Ų .

Scientific Research Applications

Metabolite Investigation

  • Metabolism in Rats: The metabolites of a compound structurally related to 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide were investigated in rats, with the identification of phase I and II metabolites in feces, bile, urine, and plasma, demonstrating the compound's extensive metabolism (Wang, Song, Hang, & Zhang, 2007).

Synthesis and Chemistry

  • Enantiomer Synthesis: Enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline, a related compound, were synthesized using kinetic resolution and regioselective nitration methods (Gruzdev, Levit, Kodess, & Krasnov, 2012).
  • Photo-degradation Study: A study on the photo-degradation of a similar compound revealed the identification of major photo-degradation products, contributing to the understanding of the compound's stability and behavior under light exposure (Jiang, Song, Hang, & Zhang, 2007).
  • Regioselective Nitration: Research into the regioselective nitration of tetrahydroquinolines, which are chemically related, provided insights into achieving total regioselectivity for nitration at specific positions, aiding in the synthesis of compounds like 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide (Cordeiro et al., 2011).

Biological Applications

  • Anticoagulant Activity: A study on 1-aryl derivatives of tetrahydroisoquinolines, closely related to the compound of interest, was conducted to assess their anticoagulant activity, highlighting potential therapeutic applications (Glushkov et al., 2006).
  • Local Anesthetic Activity: Research on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, including nitro-substituted compounds, evaluated their local anesthetic activity and acute toxicity, suggesting their potential as drug candidates (Azamatov et al., 2023).

Future Directions

The THIQ heterocyclic scaffold, which includes 6-Nitro-1,2,3,4-tetrahydroisoquinoline, has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of these analogs and their structural–activity relationship .

properties

IUPAC Name

6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.BrH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPSIFKSHISMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide
Reactant of Route 2
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide
Reactant of Route 3
Reactant of Route 3
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide
Reactant of Route 4
Reactant of Route 4
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide
Reactant of Route 5
Reactant of Route 5
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide
Reactant of Route 6
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.